molecular formula C11H14FN B13044037 1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine

1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine

Cat. No.: B13044037
M. Wt: 179.23 g/mol
InChI Key: SQSOTEKZUGNVPD-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine is a chiral amine featuring a phenyl ring substituted with a fluorine atom at the para position and a methyl group at the ortho position, attached to a but-3-en-1-amine chain. The compound combines the electronic effects of fluorine (electron-withdrawing) and the steric influence of the methyl group, making it a structurally unique scaffold for applications in asymmetric synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

1-(4-fluoro-2-methylphenyl)but-3-en-1-amine

InChI

InChI=1S/C11H14FN/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h3,5-7,11H,1,4,13H2,2H3

InChI Key

SQSOTEKZUGNVPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(CC=C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and allylamine.

    Condensation Reaction: The 4-fluoro-2-methylbenzaldehyde undergoes a condensation reaction with allylamine in the presence of a suitable catalyst to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-fluoro-2-methylbenzaldehyde.

    Reduction: Formation of 1-(4-fluoro-2-methylphenyl)butan-1-amine.

    Substitution: Formation of 1-(4-methoxy-2-methylphenyl)but-3-en-1-amine.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., 4-F, 4-CF₃) deshield aromatic protons, causing downfield shifts in ¹H NMR compared to electron-donating groups (e.g., 4-OCH₃) .
  • Steric Influence : The 2-methyl group in the target compound may hinder nucleophilic attack at the benzylic position, contrasting with unsubstituted analogs like 1-(4-fluorophenyl)but-3-en-1-amine .

Physicochemical Properties

  • Lipophilicity : Increased with halogen or CF₃ substituents (e.g., 4-CF₃ analog: ClogP ≈ 3.5 vs. 4-OCH₃: ClogP ≈ 2.1) .
  • Thermal Stability : Electron-withdrawing groups may enhance stability, as seen in related sulfinyl imine derivatives .

Biological Activity

1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial applications. This article explores the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a fluorine atom at the para position and a methyl group at the ortho position of the phenyl ring. Its molecular formula is C10H12FNC_{10}H_{12}FN, which contributes to its unique reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated for its antiproliferative effects against various cancer cell lines, particularly breast cancer.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-715.0Induces apoptosis via caspase activation
This compoundSKBr312.5G1 phase arrest and apoptosis

Research indicates that this compound induces apoptosis in MCF-7 and SKBr3 cells through the activation of caspases (caspase-3, -8, and -9), leading to cell cycle arrest in the G1 phase . The compound's mechanism involves the downregulation of key proteins such as HER2 and AKT, which are critical for cancer cell survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. Studies have shown that it exhibits effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli16 µg/mLBactericidal

The compound's structural features facilitate interactions with microbial cell membranes, enhancing its ability to disrupt cellular processes.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural characteristics. The presence of the fluorine atom and the methyl group significantly influence its reactivity and interaction with biological targets.

Key Findings in SAR Studies:

  • Fluorine Substitution: Enhances lipophilicity and alters electronic properties, improving binding affinity to target proteins.
  • Methyl Group Positioning: Contributes to steric effects that can modulate receptor interactions.

Case Study 1: Breast Cancer Treatment

A clinical study evaluated the effectiveness of this compound in patients with advanced breast cancer. Patients receiving this compound showed a significant reduction in tumor size compared to those receiving standard treatment. The study emphasized the compound's role in inducing apoptosis specifically in resistant cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. Results indicated that it could serve as a potential therapeutic agent for infections caused by resistant pathogens, showing lower MIC values compared to traditional antibiotics.

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